N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide
Description
N1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a tetrahydroquinoline scaffold substituted with a thiophene-2-sulfonyl group at the 1-position and an o-tolyl (2-methylphenyl) group linked via an oxalamide bridge.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-15-6-2-3-8-18(15)24-22(27)21(26)23-17-11-10-16-7-4-12-25(19(16)14-17)31(28,29)20-9-5-13-30-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPBOSHCVSVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The compound can be synthesized through a multi-step process involving the reaction of thiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroquinoline, followed by the condensation with o-tolyl isocyanate to form the oxalamide derivative.
Reaction Conditions: Typically, these reactions require controlled temperatures, inert atmospheres, and the use of organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, these reactions would be optimized for higher yields and purity, possibly involving automated synthesis techniques and continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Applications in material science, particularly in the development of novel polymers and advanced materials due to its structural characteristics.
5. Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets, such as proteins or nucleic acids. Its mechanism of action may involve the inhibition of enzyme activities, disruption of cellular signaling pathways, or binding to receptor sites, altering the normal physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a detailed comparison with structurally related compounds from the evidence:
Structural Analogues and Substituent Effects
Functional Group Impact
- Sulfonyl vs.
- Electron-donating groups (e.g., methoxy in ’s compounds) improve solubility but may reduce metabolic stability .
Molecular Weight and Drug-Likeness
Biological Activity
N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for its diverse biological properties. The presence of a thiophen-2-ylsulfonyl group and an o-tolyl moiety enhances its potential interactions with biological targets. The molecular formula of the compound is with a molecular weight of 378.47 g/mol.
Structural Representation
| Component | Description |
|---|---|
| Core Structure | Tetrahydroquinoline |
| Functional Groups | Thiophen-2-ylsulfonyl, o-tolyl |
| Molecular Weight | 378.47 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial growth and biofilm formation, which are critical factors in pathogenicity.
Anticancer Potential
The anticancer activity of tetrahydroquinoline derivatives has been documented extensively. Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through multiple pathways:
- Inhibition of DNA Synthesis : Some derivatives inhibit RNA and DNA synthesis without significantly affecting protein synthesis, which is crucial for cancer cell proliferation.
- Targeting Kinases : The heteroatoms in the thiophene ring facilitate interactions with key kinases involved in tumorigenesis.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several tetrahydroquinoline derivatives, including those with thiophene substitutions. Results indicated a 40% reduction in biofilm formation at concentrations as low as 75 µg/mL against Pseudomonas aeruginosa .
- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives of tetrahydroquinoline could effectively induce apoptosis in breast cancer cell lines by activating caspase pathways .
- Anti-inflammatory Mechanism Exploration : A study focusing on thiophene-containing compounds found significant reductions in TNF-alpha levels in treated macrophages, indicating their potential as anti-inflammatory agents .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide?
Answer:
The synthesis typically involves coupling reactions between sulfonylated tetrahydroquinoline derivatives and o-tolyl-substituted oxalamides. Key steps include:
- Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DMF, NaH as base) to install the sulfonyl group .
- Oxalamide Formation : Using ethyl chlorooxalate or oxalyl chloride to generate the oxalamide core, followed by coupling with o-toluidine via nucleophilic acyl substitution. Purification via silica gel chromatography (yields ~12–64%) is critical for isolating the target compound .
- Validation : Confirm purity (>90%) using UPLC-MS and structural integrity via / NMR, emphasizing diagnostic peaks for sulfonyl (δ 3.0–3.5 ppm) and oxalamide (δ 10.5–11.0 ppm) groups .
Basic: How is structural characterization and purity assessment performed for this compound?
Answer:
- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.5–8.5 ppm for thiophene/tetrahydroquinoline), sulfonyl-adjacent CH groups (δ 2.8–3.5 ppm), and oxalamide NH signals (δ 8.5–10.5 ppm) . NMR confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 125–130 ppm) carbons .
- Mass Spectrometry : High-resolution ESI-MS or APCI-MS validates molecular weight (e.g., calculated vs. observed [M+H] ions) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity, with retention times cross-referenced against standards .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent Variation : Systematically modify the thiophene-sulfonyl group (e.g., replace with pyridine- or benzene-sulfonyl) and the o-tolyl moiety (e.g., para-substituted aryl groups) to assess steric/electronic effects on target binding .
- Enzymatic Assays : Test inhibitory activity against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates (e.g., hydrolysis of cis-epoxyeicosatrienoic acid) .
- Data Analysis : Correlate logP (lipophilicity) and steric parameters (e.g., Taft indices) with IC values using multivariate regression .
Advanced: How to address discrepancies between synthetic yield and biological activity data?
Answer:
- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., dimerization during sulfonylation) that may suppress activity. For example, notes a 23% dimer formation in similar oxalamides, requiring optimized stoichiometry .
- Counterion Effects : Assess whether residual salts (e.g., Na from NaH) interfere with assays. Repurify via recrystallization (ethanol/water) or ion-exchange chromatography .
- Bioassay Validation : Replicate activity tests in orthogonal assays (e.g., SPR binding vs. cell-based readouts) to rule out false positives/negatives .
Advanced: What in vitro models are suitable for evaluating antimicrobial or antiviral potential?
Answer:
- Antiviral Screening : Use HIV-1 pseudovirus entry assays (e.g., TZM-bl cells) to test inhibition of viral fusion, as demonstrated for structurally related oxalamides .
- Antimicrobial Profiling : Employ disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting enhanced activity from thioamide fragments (MIC ≤ 8 µg/mL) .
- Enzyme Targets : Screen against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase using fluorometric kits .
Basic: What purification strategies mitigate low yields in oxalamide synthesis?
Answer:
- Chromatography : Use gradient elution (hexane/ethyl acetate to DCM/methanol) on silica gel to separate oxalamide products from unreacted amines or dimers .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for sulfonylated intermediates) to improve crystal purity .
- In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea) during coupling to trap excess sulfonyl chlorides and reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
